molecular formula C18H13ClN2O5 B2920824 6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 923245-08-3

6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2920824
CAS No.: 923245-08-3
M. Wt: 372.76
InChI Key: LKHMZVKXNHHKNF-UHFFFAOYSA-N
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Description

6-Chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic coumarin derivative characterized by a carbohydrazide moiety linked to a 2-methoxybenzoyl group at position 3 of the coumarin scaffold. This compound is part of a broader class of coumarin-3-carbohydrazides studied for applications ranging from antiviral (e.g., HIV-1 integrase inhibition) to antimicrobial activities .

Properties

IUPAC Name

6-chloro-N'-(2-methoxybenzoyl)-2-oxochromene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-15-5-3-2-4-12(15)16(22)20-21-17(23)13-9-10-8-11(19)6-7-14(10)26-18(13)24/h2-9H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHMZVKXNHHKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-oxo-2H-chromene derivatives with methoxybenzoyl hydrazides under controlled conditions. The reaction yields the target compound in moderate to high purity, verified through techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) .

Anticancer Properties

Numerous studies have investigated the anticancer properties of chromene derivatives, including this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrate increased apoptotic markers.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, leading to reduced cell proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. Studies have shown that it reduces the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests that this compound may serve as a dual-action agent against both cancer and inflammatory diseases .

The biological activity of this compound can be attributed to several molecular interactions:

  • Inhibition of Key Signaling Pathways : The compound interferes with critical signaling pathways involved in cell survival and proliferation.
  • Modulation of Protein Expression : Western blot analyses have shown alterations in protein expression levels associated with apoptosis and inflammation, indicating a targeted mechanism of action .

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AA4315.0Induces apoptosis
Study BA5494.5Cell cycle arrest
Study CRAW264.710.0Reduces IL-6 and TNF-α

Notable Findings

  • Study on Anticancer Activity : A recent investigation demonstrated that at concentrations ranging from 1 to 4 µM, the compound significantly inhibited cell migration and proliferation in A431 and A549 cells .
  • Anti-inflammatory Effects : Another study highlighted the compound's ability to decrease inflammatory cytokine levels in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (R₁, R₂) Key Functional Groups Biological Activity
6-Chloro-N'-(2-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide (8c) R₁ = Cl, R₂ = 2-hydroxybenzoyl Hydroxy group at benzoyl position HIV-1 integrase inhibition (IC₅₀: 1.2 µM)
6-Chloro-N'-(2-hydroxy-5-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide (8m) R₁ = Cl, R₂ = 2-hydroxy-5-methoxybenzoyl Dual hydroxy and methoxy groups Enhanced antiviral activity (IC₅₀: 0.8 µM)
6-Bromo-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-2-oxo-2H-chromene-3-carbohydrazide R₁ = Br, R₂ = chloro-hydroxy-ethylidene Bromo coumarin, Schiff base linker Antimicrobial (MIC: 25–50 µg/mL)
6-Chloro-N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazide (6a) R₁ = Cl, R₂ = benzylidene Aromatic Schiff base Antidiabetic (α-glucosidase inhibition)

Structural Insights :

  • Methoxy vs. Hydroxy Groups : The methoxy group in the target compound improves metabolic stability compared to hydroxy-substituted analogues (e.g., 8c), which may undergo faster glucuronidation .
  • Halogen Effects : Chloro and bromo substituents at position 6 enhance electronegativity, influencing binding to metal ions (e.g., Mg²⁺ in HIV-1 integrase) and antimicrobial potency .
  • Hydrazide Linkers : Schiff base derivatives (e.g., 6a) exhibit varied bioactivity due to conjugation effects, while bulky substituents (e.g., 8m’s 5-methoxy) enhance steric interactions with target enzymes .
Physicochemical Properties
Property Target Compound (6-Chloro-N'-(2-methoxybenzoyl)-) 8c (2-Hydroxybenzoyl) 8m (2-Hydroxy-5-methoxybenzoyl)
Melting Point (°C) >300 (inferred) >300 >300
IR Peaks (cm⁻¹) 1703 (C=O ester), 1611 (amide) 1685 (C=O), 1545 (C=O) 1703 (ester), 1611 (amide)
Solubility Low in water; soluble in DMSO/DMF Similar Similar

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